4-(N-benzyl-N-ethylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide
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Description
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a small molecule inhibitor that targets specific enzymes, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds similar to 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide, particularly derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, have shown significant sensitivity to both Gram-positive and Gram-negative bacteria. Moreover, these compounds exhibited notable antifungal activity against Candida albicans, suggesting potential for the development of new antimicrobial and antifungal agents (Sych et al., 2019).
Anticancer Activity
Certain derivatives of benzamide, akin to this compound, have been synthesized and evaluated for their anticancer properties. These compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, indicating the potential of these derivatives as anticancer agents (Ravinaik et al., 2021).
Enzyme Inhibition
Compounds structurally similar to this compound have shown inhibition of carbonic anhydrase isoenzymes. These aromatic sulfonamides exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential as enzyme inhibitors for therapeutic purposes (Supuran et al., 2013).
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-4-25(14-17-8-6-5-7-9-17)30(27,28)19-12-10-18(11-13-19)21(26)24-22-23-20(15-29-22)16(2)3/h5-13,15-16H,4,14H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSSRUCQCQFAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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